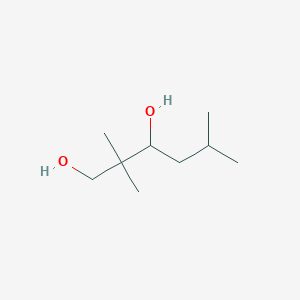

2,2,5-Trimethylhexane-1,3-diol

Description

2,2,5-Trimethylhexane-1,3-diol is a chemical compound with the molecular formula C9H20O2. stenutz.eunih.gov Its structure is characterized by a hexane (B92381) backbone with two hydroxyl (-OH) groups at positions 1 and 3, and three methyl group branches at positions 2, 2, and 5. This arrangement of a primary and a secondary alcohol, combined with the steric hindrance from the gem-dimethyl groups at the C2 position, imparts specific chemical reactivity and physical properties to the molecule.

Interactive Table 1: Physical and Chemical Properties of 2,2,5-Trimethylhexane-1,3-diol

| Property | Value |

|---|---|

| Molecular Formula | C9H20O2 |

| Molecular Weight | 160.26 g/mol |

| IUPAC Name | 2,2,5-trimethylhexane-1,3-diol |

| SMILES | CC(C)CC(O)C(C)(C)CO |

| InChIKey | QZWWNTLVHSJFRS-UHFFFAOYSA-N |

Branched aliphatic diols are a class of organic molecules that serve as crucial building blocks in the synthesis of a wide array of chemical products. rsc.orgyork.ac.uk Unlike their linear counterparts, the presence of alkyl branches along the carbon chain introduces significant changes to the physical and chemical properties of the resulting materials. acs.org For instance, the incorporation of branched diols into polyester (B1180765) chains can disrupt the crystalline packing, leading to polymers that are more amorphous in nature. acs.org This often results in a lower melting point but a higher glass transition temperature (Tg), a desirable characteristic for creating materials with enhanced thermal stability in their amorphous state. rsc.org

The steric hindrance provided by the branches can also influence the reactivity of the hydroxyl groups, allowing for selective chemical modifications. rsc.org Furthermore, the chirality that can be introduced with branching opens up avenues for the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical industry and in asymmetric catalysis. wikipedia.orgnih.gov The versatility of branched diols makes them key components in the production of polyesters, polyurethanes, plasticizers, and various specialty chemicals. researchgate.netrsc.org

While extensive research specifically detailing the applications of 2,2,5-trimethylhexane-1,3-diol is still emerging, its structural features suggest significant potential as a precursor in both organic synthesis and materials science. The presence of a 1,3-diol system is a common motif in many natural products and pharmaceuticals, making it a valuable synthon. The conversion of ethanal to butane-1,3-diol is a classic example of creating such a structure for further chemical elaboration. byjus.com

In materials science, the incorporation of 2,2,5-trimethylhexane-1,3-diol into polymer backbones, such as polyesters, is expected to follow the trends observed with other branched diols. acs.org The bulky trimethyl-substituted hexane chain would likely increase the amorphous character of the polymer, potentially leading to materials with improved flexibility and specific thermal properties. Research on similar branched diols like 2,5-hexanediol (B147014) has shown that methyl branching can increase the glass transition temperature, decrease the rate of biodegradation, and increase hydrophobicity, which are all critical parameters for designing materials for applications like coatings and specialized biodegradable plastics. york.ac.ukacs.org

Current academic research related to branched aliphatic diols is largely focused on several key areas that are relevant to the future study of 2,2,5-trimethylhexane-1,3-diol. A major trajectory is the development of bio-based monomers to create more sustainable polymers. rsc.orgacs.org Researchers are exploring methods to produce diols from renewable resources, such as plant oils and vanillin, to reduce the reliance on petrochemical feedstocks. researchgate.netacs.org

Another significant research direction is the synthesis of novel polyesters with tunable properties. rsc.org By systematically varying the structure of the diol monomer, scientists aim to control properties such as crystallinity, thermal stability, and biodegradability. york.ac.ukacs.org The study of copolyesters, where multiple different diols are used, is also a vibrant area of investigation to achieve a fine-tuning of material characteristics. acs.org

Furthermore, the development of new catalytic methods for the selective functionalization of diols is a persistent challenge being addressed in organic chemistry. rsc.org This includes organocatalyzed reactions that can differentiate between the hydroxyl groups in a polyol, enabling the synthesis of complex molecules with high precision. Such advancements will be crucial for unlocking the full synthetic potential of asymmetrically substituted diols like 2,2,5-trimethylhexane-1,3-diol. The use of diols as chiral auxiliaries to control the stereochemistry of reactions is another important research avenue. wikipedia.orgnih.govnih.gov

Interactive Table 2: General Effects of Branched vs. Linear Diols on Polyester Properties

| Property | Linear Diol-Based Polyester | Branched Diol-Based Polyester |

|---|---|---|

| Crystallinity | Generally higher | Generally lower (more amorphous) |

| Glass Transition Temp. (Tg) | Generally lower | Generally higher |

| Biodegradation Rate | Generally faster | Generally slower |

| Hydrophobicity | Generally lower | Generally higher |

Structure

3D Structure

Properties

CAS No. |

33950-44-6 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2,2,5-trimethylhexane-1,3-diol |

InChI |

InChI=1S/C9H20O2/c1-7(2)5-8(11)9(3,4)6-10/h7-8,10-11H,5-6H2,1-4H3 |

InChI Key |

QZWWNTLVHSJFRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(C)(C)CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,5 Trimethylhexane 1,3 Diol

Strategic Approaches to the Construction of the 2,2,5-Trimethylhexane (B165478) Backbone

The assembly of the 2,2,5-trimethylhexane carbon skeleton is the foundational step in the synthesis of the target diol. A key precursor to this backbone is 3,5,5-trimethylhexanal (B1630633), which can be synthesized via the hydroformylation of diisobutylene. google.com This industrial process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. wikipedia.org

Another strategic approach involves the synthesis and subsequent modification of 2,2,5-trimethylhexanoic acid. nih.govchemsrc.com This acid can be prepared through various synthetic routes and serves as a versatile intermediate. For instance, the reduction of the carboxylic acid to the corresponding aldehyde, 2,2,5-trimethylhexanal, would provide a key substrate for subsequent transformations to introduce the 1,3-diol functionality.

A patent describes a method for synthesizing 3,5,5-trimethylhexanal by reacting diisobutylene with synthesis gas (a mixture of CO and H₂) in the presence of a metal catalyst and specific phosphine (B1218219) ligands. google.com This process can achieve high conversion rates and yields under relatively mild conditions. The resulting aldehyde contains the core 2,2,5-trimethylhexane structure, which can then be further functionalized.

| Precursor | Synthetic Method | Key Reagents | Reference |

| 3,5,5-Trimethylhexanal | Hydroformylation of diisobutylene | Synthesis gas (CO/H₂), Metal catalyst, Triphenyl phosphine oxide | google.com |

| 2,2,5-Trimethylhexanoic acid | Various methods | Not specified | nih.govchemsrc.com |

| 2,2,5-trimethyl-4-hexenal | Not specified | Not specified | chemsynthesis.com |

Regioselective Diol Formation at the 1,3-Positions of the Hexane (B92381) Chain

With the 2,2,5-trimethylhexane backbone established, the next critical step is the regioselective introduction of two hydroxyl groups at the 1 and 3 positions. A prominent strategy for achieving this is through the hydroformylation of an appropriate alkene precursor, followed by reduction. nih.gov For instance, an alkene with the 2,2,5-trimethylpent-1-ene structure could theoretically undergo hydroformylation to yield a mixture of aldehydes, which upon selective reduction could lead to the desired 1,3-diol.

Tandem hydroformylation-hydrogenation reactions, also known as hydrohydroxymethylation, offer a direct route from alkenes to alcohols. nih.gov Rhodium-based catalysts, often in the presence of amine co-catalysts, have been shown to be effective for this transformation. nih.gov

Another powerful approach involves the stereoselective reduction of a β-hydroxy ketone or a β-diketone. youtube.comwikipedia.orgresearchgate.net This would first require the synthesis of a suitable ketone precursor, such as 1-hydroxy-2,2,5-trimethylhexan-3-one. The subsequent reduction of the ketone functionality would then generate the second hydroxyl group at the C3 position, thus completing the 1,3-diol system. A variety of methods for the stereoselective reduction of such systems have been developed, which will be discussed in the following section. researchgate.netthieme-connect.com

Stereoselective Synthesis of 2,2,5-Trimethylhexane-1,3-diol Enantiomers and Diastereomers

Achieving control over the absolute and relative stereochemistry of the two stereocenters (C1 and C3) in 2,2,5-trimethylhexane-1,3-diol is paramount for accessing its specific stereoisomers. This can be accomplished through several powerful synthetic strategies.

Asymmetric catalysis offers an efficient route to chiral 1,3-diols, often starting from prochiral substrates like β-diketones or β-hydroxy ketones. nih.govsioc-journal.cn Asymmetric transfer hydrogenation (ATH) using ruthenium complexes with chiral ligands has proven to be a highly effective method for the enantioselective reduction of ketones. organic-chemistry.orgnih.gov For example, a prochiral 2,2,5-trimethylhexane-1,3-dione could be reduced to the corresponding chiral diol with high enantioselectivity.

Mechanochemical ATH under solvent-free conditions has also emerged as a green and efficient alternative. organic-chemistry.org This method has been shown to afford chiral 1,3-diols in high yields and excellent enantiomeric excess using a ruthenium catalyst. organic-chemistry.org

| Method | Catalyst/Reagent | Substrate Type | Key Features | References |

| Asymmetric Transfer Hydrogenation | Ruthenium complexes with chiral ligands | β-Diketones, β-Hydroxy ketones | High enantioselectivity | sioc-journal.cnorganic-chemistry.orgnih.gov |

| Organocatalysis | Proline-derived organocatalysts | Aldehydes, Ketones | Asymmetric aldol (B89426) reaction followed by reduction | nih.govacs.org |

| Enzymatic Reduction | Alcohol dehydrogenases, Lipases | β-Diketones, β-Hydroxy ketones | High stereoselectivity | nih.govnih.gov |

The chiral pool comprises readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. algoreducation.comwikipedia.orgstudysmarter.co.uk By starting with a chiral building block, the stereochemistry of the final product can be controlled. For the synthesis of 2,2,5-trimethylhexane-1,3-diol, a suitable chiral precursor, such as a derivative of a natural amino acid or carbohydrate, could potentially be elaborated to construct the desired carbon skeleton while retaining the initial stereochemical information. wikipedia.orguvic.ca This strategy can be highly efficient as it bypasses the need for an asymmetric induction step. wikipedia.org

When a molecule already contains a stereocenter, it can direct the stereochemical outcome of a subsequent reaction, a phenomenon known as diastereoselective induction. uvic.ca In the context of 2,2,5-trimethylhexane-1,3-diol synthesis, the reduction of a chiral β-hydroxy ketone intermediate is a prime example of a diastereoselective transformation. youtube.comwikipedia.org

The Narasaka-Prasad reduction, which employs a boron chelating agent and a hydride source, is a well-established method for the syn-diastereoselective reduction of β-hydroxy ketones. wikipedia.org The reaction proceeds through a cyclic six-membered transition state where the chelating agent holds the substrate in a rigid conformation, leading to preferential hydride delivery from one face. youtube.com In contrast, the Evans-Saksena reduction utilizes a different boron reagent to achieve intramolecular hydride delivery, resulting in the formation of the anti-diol. wikipedia.org

Solvent choice can also play a crucial role in directing the diastereoselectivity of reductions. For instance, the reduction of β-hydroxy ketones with samarium(II) iodide can yield either the syn or anti diastereomer depending on the solvent used. nih.gov

| Reduction Method | Key Reagent | Product Stereochemistry | References |

| Narasaka-Prasad Reduction | BBu₂OMe, NaBH₄ | syn-1,3-diol | wikipedia.org |

| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | anti-1,3-diol | youtube.com |

| SmI₂ Reduction (in THF or DME) | SmI₂ | syn-1,3-diol | nih.gov |

| SmI₂ Reduction (in CH₃CN) | SmI₂ | anti-1,3-diol | nih.gov |

Development of Novel Catalytic Systems for 2,2,5-Trimethylhexane-1,3-diol Production

The development of novel and more efficient catalytic systems is a continuous endeavor in organic synthesis. For the production of 2,2,5-trimethylhexane-1,3-diol, research into new catalysts could focus on several areas.

One promising avenue is the use of biocatalysts. Enzymes such as alcohol dehydrogenases and lipases have demonstrated high chemo-, regio-, and stereoselectivity in the synthesis of chiral diols. nih.govnih.gov These enzymatic methods are often performed under mild conditions and are environmentally benign.

In the realm of transition metal catalysis, the design of new ligands for rhodium and ruthenium catalysts could lead to improved activity and selectivity in hydroformylation and hydrogenation reactions. nih.govorganic-chemistry.org For instance, a patent for the synthesis of 3,5,5-trimethylhexanal highlights the use of a mixed-ligand system to enhance catalytic performance. google.com

Furthermore, the exploration of catalysts for the direct, stereoselective dihydroxylation of appropriately substituted alkenes could provide a more atom-economical route to the target diol. chemistrysteps.comlibretexts.org While this is a challenging transformation for non-vicinal diols, innovative catalytic approaches could make it a viable option in the future.

Exploration of Sustainable and Green Synthetic Pathways for Aliphatic Diols

The chemical industry is increasingly shifting towards sustainable and green synthetic methodologies to minimize environmental impact and enhance process efficiency. For the synthesis of aliphatic diols, this involves the use of renewable feedstocks, biocatalysis, and processes that reduce waste and energy consumption. While specific green synthesis routes for 2,2,5-trimethylhexane-1,3-diol are not extensively documented, the principles and techniques applied to other aliphatic diols, particularly sterically hindered ones, offer a clear roadmap for its sustainable production.

A primary green strategy for synthesizing 1,3-diols involves the aldol reaction, a powerful tool for carbon-carbon bond formation. rsc.orgresearchgate.net Greener approaches to this reaction focus on solventless conditions, the use of water as a solvent, and heterogeneous catalysis to simplify purification and reduce waste. rsc.orgsciepub.com For instance, solventless aldol condensation reactions have been developed that not only reduce solvent consumption but also align with principles of waste prevention and less hazardous chemical synthesis. sciepub.com

Following the formation of a β-hydroxy ketone via the aldol reaction, the subsequent reduction of the ketone group is a critical step in yielding the 1,3-diol. Biocatalytic reductions, employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are a cornerstone of green chemistry. georgiasouthern.edu These enzymatic reactions are highly enantioselective and operate under mild conditions, offering a biodegradable alternative to traditional metal-based catalysts. georgiasouthern.edu The challenge often lies in finding enzymes that can accommodate sterically hindered ketones. However, research into novel ADHs has shown promise in the reduction of hydrophobic and sterically hindered substrates. georgiasouthern.edu

A relevant case study is the industrial synthesis of neopentyl glycol (2,2-dimethyl-1,3-propanediol), a structurally similar hindered diol. mdpi.comfishersci.casigmaaldrich.com The process typically involves a crossed aldol condensation of isobutyraldehyde (B47883) and formaldehyde, followed by hydrogenation of the intermediate hydroxypivaldehyde. mdpi.com Innovations in this process focus on the use of solid basic catalysts for the condensation step and efficient hydrogenation catalysts to improve yield and purity, thereby reducing the need for extensive purification. mdpi.com

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, provides a versatile and sustainable approach to complex molecules. nih.govnih.govacs.org For a molecule like 2,2,5-trimethylhexane-1,3-diol, a potential chemoenzymatic route could involve a green aldol reaction to form the β-hydroxy ketone intermediate, followed by a highly selective biocatalytic reduction to yield the final diol. This strategy leverages the efficiency of chemical synthesis for bond formation and the high selectivity of biocatalysis for creating the desired stereochemistry. rsc.org

The following tables summarize key findings in the green synthesis of aliphatic diols, highlighting methodologies that could be adapted for the synthesis of 2,2,5-trimethylhexane-1,3-diol.

Table 1: Green Aldol Reaction Methodologies

| Aldehyde | Ketone | Catalyst/Conditions | Solvent | Key Findings |

| 4-tolualdehyde | Acetophenone | NaOH (pellet) | Solventless | Development of a solventless procedure reduces waste and improves atom economy. sciepub.com |

| 4-anisaldehyde | 4-methylacetophenone | NaOH (pellet) | Solventless | The method is applicable to various combinations of aldehydes and ketones. sciepub.com |

| Aromatic aldehydes | Asymmetric ketones | Acid or Base Catalysis | Protic Solvents | Regioselectivity can be controlled by the choice of acidic or basic catalyst. psu.edu |

| Isobutyraldehyde | Formaldehyde | Solid basic catalyst (e.g., ion exchange resin) | Water or Alcohol | Use of a solid catalyst simplifies separation and improves the sustainability of the process for neopentyl glycol synthesis. mdpi.com |

Table 2: Biocatalytic Reduction of Ketones to Diols

| Substrate | Biocatalyst | Product | Key Findings |

| β-keto alkynes | Alcohol Dehydrogenase (ADH) | β-hydroxy acetylenes | Novel ADHs show tolerance for hydrophobic and sterically hindered ketones. georgiasouthern.edu |

| Prochiral ketones | Carbonic Anhydrase with Silanes | Enantioselective alcohols | Zinc-containing carbonic anhydrases can catalyze hydride transfers, bridging molecular and biocatalysis. nih.gov |

| 2,2,4,4-tetramethylcyclobutane-1,3-dione derivative | Ketoreductase (KRED) | tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | Highly diastereoselective reduction of a sterically hindered ketone was achieved. acs.org |

| Diketones | Whole-cell redox processes | α-hydroxy ketones | Whole-cell systems can be used for selective reductions, forming precursors to diols. nih.gov |

Chemical Transformations and Derivatization Strategies of 2,2,5 Trimethylhexane 1,3 Diol

Selective Functionalization of Hydroxyl Groups in 1,3-Diols

The selective functionalization of diols is a cornerstone of organic synthesis, enabling the creation of complex molecules with precisely defined architectures. In the case of 1,3-diols like 2,2,5-trimethylhexane-1,3-diol, the proximity of the two hydroxyl groups allows for intricate reactivity patterns.

The ability to selectively modify one hydroxyl group in the presence of another is a significant synthetic challenge. The primary hydroxyl group at the C1 position is sterically less hindered than the secondary hydroxyl group at the C3 position, which is flanked by the bulky gem-dimethyl group. This inherent difference in steric hindrance is the primary driver for achieving selective mono-functionalization.

For instance, in acylation reactions, using one equivalent of an acylating agent under controlled conditions would predominantly yield the mono-ester at the C1 position. The use of bulky acylating agents would further enhance this selectivity. Conversely, di-functionalization can be achieved by employing an excess of the reagent and more forcing reaction conditions to overcome the steric hindrance at the C3 position.

Table 1: Predicted Selectivity in Functionalization Reactions

| Reaction Type | Reagent Stoichiometry | Primary Product |

|---|---|---|

| Acylation | 1 equivalent | 1-O-acyl-2,2,5-trimethylhexane-1,3-diol |

| Acylation | >2 equivalents | 1,3-O-diacyl-2,2,5-trimethylhexane-1,3-diol |

| Silylation | 1 equivalent (bulky silyl (B83357) halide) | 1-O-silyl-2,2,5-trimethylhexane-1,3-diol |

Protecting group chemistry offers a powerful toolkit for orchestrating the selective derivatization of polyols. For 2,2,5-trimethylhexane-1,3-diol, a variety of protecting groups can be employed to temporarily block one or both hydroxyl groups, allowing for chemical modifications at other positions.

The choice of protecting group is critical and is often dictated by its stability under various reaction conditions and the ease of its subsequent removal. For selective protection of the less hindered primary alcohol, bulky protecting groups such as trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) are ideal. Following the protection of the C1 hydroxyl group, the C3 hydroxyl group is available for a wide range of transformations.

Conversely, to protect both hydroxyl groups, smaller protecting groups or methods that favor the formation of cyclic derivatives can be utilized.

Reactions at the Branched Hydrocarbon Backbone of 2,2,5-Trimethylhexane-1,3-diol

Beyond the reactivity of the hydroxyl groups, the hydrocarbon backbone of 2,2,5-trimethylhexane-1,3-diol offers sites for functionalization, although these transformations are generally more challenging to achieve selectively.

The field of C-H functionalization has made significant strides, enabling the direct conversion of C-H bonds into C-C, C-N, and C-O bonds. For a molecule like 2,2,5-trimethylhexane-1,3-diol, directing group strategies would be essential to achieve site-selectivity. The hydroxyl groups themselves can act as directing groups, facilitating C-H activation at adjacent or nearby carbon atoms.

For example, transition-metal-catalyzed reactions, perhaps utilizing rhodium or palladium catalysts, could potentially functionalize the C-H bonds at the C4 or C5 positions, guided by coordination to the C3 hydroxyl group. The steric environment would play a crucial role in determining the accessible C-H bonds.

Oxidation of 2,2,5-trimethylhexane-1,3-diol can lead to a variety of products depending on the oxidant and reaction conditions. Selective oxidation of the primary alcohol at C1 to an aldehyde or a carboxylic acid is feasible using reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxidanyl), respectively. The secondary alcohol at C3 can be oxidized to a ketone. More vigorous oxidation could lead to cleavage of the carbon-carbon bonds.

Reduction of the diol itself is not a common transformation. However, should the hydroxyl groups be converted into other functional groups, such as halides or tosylates, subsequent reduction to the corresponding alkane is possible using reducing agents like lithium aluminum hydride (LiAlH4).

Formation of Cyclic Derivatives (e.g., acetals, ketals, cyclic carbonates)

The 1,3-disposition of the hydroxyl groups in 2,2,5-trimethylhexane-1,3-diol makes it an excellent substrate for the formation of six-membered cyclic derivatives. These cyclic structures can serve as protecting groups for the diol functionality or can be valuable synthetic intermediates themselves.

The reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst will yield a cyclic acetal (B89532) or ketal, respectively. The stereochemistry of the newly formed cyclic system will be influenced by the bulky substituents on the diol backbone. For example, reaction with acetone (B3395972) would yield a 2,2-dimethyl-1,3-dioxane (B13969650) derivative.

Furthermore, reaction with phosgene (B1210022) or its equivalents, such as triphosgene, in the presence of a base will lead to the formation of a cyclic carbonate. These cyclic carbonates are versatile intermediates that can undergo a variety of nucleophilic ring-opening reactions.

Table 2: Common Cyclic Derivatives of 2,2,5-Trimethylhexane-1,3-diol

| Reagent | Catalyst | Cyclic Derivative |

|---|---|---|

| Acetone | Acid (e.g., p-TsOH) | 2,2,4,4,6-Pentamethyl-1,3-dioxane |

| Benzaldehyde | Acid (e.g., p-TsOH) | 2-Phenyl-4,4,6-trimethyl-1,3-dioxane |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2,2,5-Trimethylhexane-1,3-diol |

| 1-O-acyl-2,2,5-trimethylhexane-1,3-diol |

| 1,3-O-diacyl-2,2,5-trimethylhexane-1,3-diol |

| 1-O-silyl-2,2,5-trimethylhexane-1,3-diol |

| 1,3-O-disilyl-2,2,5-trimethylhexane-1,3-diol |

| Trityl |

| tert-Butyldiphenylsilyl |

| Rhodium |

| Palladium |

| Pyridinium chlorochromate (PCC) |

| 2,2,6,6-Tetrachloro-1-piperidinyloxidanyl (TEMPO) |

| Lithium aluminum hydride (LiAlH4) |

| Acetone |

| 2,2,4,4,6-Pentamethyl-1,3-dioxane |

| Benzaldehyde |

| 2-Phenyl-4,4,6-trimethyl-1,3-dioxane |

| Phosgene |

| Triphosgene |

| 4,4,6-Trimethyl-1,3-dioxan-2-one |

| p-Toluenesulfonic acid (p-TsOH) |

Synthesis of Novel Monomeric and Polymeric Building Blocks from 2,2,5-Trimethylhexane-1,3-diol

The strategic chemical modification of 2,2,5-trimethylhexane-1,3-diol opens avenues for the creation of novel monomeric and polymeric structures with tailored properties. The presence of both a primary and a secondary hydroxyl group, along with a sterically hindered environment due to the gem-dimethyl group and an isobutyl group, provides a unique platform for designing building blocks for advanced materials. The derivatization of this diol can lead to monomers suitable for a variety of polymerization techniques, including polycondensation and polyaddition reactions, to form polyesters, polycarbonates, and polyurethanes.

The conversion of 2,2,5-trimethylhexane-1,3-diol into bifunctional monomers is a key step in its utilization in polymer synthesis. These transformations typically involve the reaction of the hydroxyl groups with other functional molecules to introduce polymerizable moieties.

One of the most explored routes for the utilization of diols in polymer chemistry is their conversion into polyesters through polycondensation with dicarboxylic acids or their derivatives. While specific studies on the polymerization of 2,2,5-trimethylhexane-1,3-diol are not extensively documented in publicly available literature, the general principles of polyesterification can be applied. The reaction of 2,2,5-trimethylhexane-1,3-diol with a dicarboxylic acid, such as terephthalic acid or adipic acid, would theoretically yield polyesters. The bulky side groups in the diol are expected to influence the final properties of the polymer, potentially leading to materials with increased solubility, lower crystallinity, and modified thermal characteristics compared to polyesters derived from linear diols.

The synthesis of aliphatic-aromatic polyesters using 2,2,5-trimethylhexane-1,3-diol as the aliphatic component could result in polymers with a combination of flexibility from the hexane (B92381) chain and rigidity from the aromatic rings. For instance, polycondensation with terephthaloyl chloride would introduce aromatic units into the polymer backbone. The non-symmetrical nature and the presence of bulky substituents in the diol monomer are anticipated to disrupt chain packing, likely resulting in amorphous or semi-crystalline polymers with distinct thermal and mechanical properties.

The synthesis of these potential polymers can be conceptually outlined through established polymerization methods, although experimental data for this specific diol is scarce. The following table illustrates hypothetical polymer structures that could be derived from 2,2,5-trimethylhexane-1,3-diol and common co-monomers, along with the expected type of polymerization.

| Co-monomer | Resulting Polymer Structure (Repeating Unit) | Polymerization Type |

| Terephthaloyl chloride | -[O-CH(CH₂CH(CH₃)₂)-C(CH₃)₂-CH₂-O-CO-C₆H₄-CO]- | Polycondensation |

| Adipoyl chloride | -[O-CH(CH₂CH(CH₃)₂)-C(CH₃)₂-CH₂-O-CO-(CH₂)₄-CO]- | Polycondensation |

| Phosgene | -[O-CH(CH₂CH(CH₃)₂)-C(CH₃)₂-CH₂-O-CO]- | Polycondensation |

| Methylene (B1212753) diphenyl diisocyanate (MDI) | -[O-CH(CH₂CH(CH₃)₂)-C(CH₃)₂-CH₂-O-CO-NH-C₆H₄-CH₂-C₆H₄-NH-CO]- | Polyaddition |

Further research into the derivatization of 2,2,5-trimethylhexane-1,3-diol is necessary to fully elucidate its potential as a building block for novel materials. The synthesis and characterization of monomers and polymers from this unique diol would provide valuable insights into the structure-property relationships of polymers containing bulky, asymmetric repeating units.

Polymerization and Advanced Material Applications of 2,2,5 Trimethylhexane 1,3 Diol Derivatives

Utilization as a Monomer in Polyester (B1180765) Synthesis

Polyesters are a major class of polymers formed through the reaction of diols with dicarboxylic acids. The specific structure of the diol monomer is a critical determinant of the final properties of the polyester.

The fundamental reaction for polyester synthesis is polycondensation, where a diol and a dicarboxylic acid (or its derivative, such as a diester or diacid chloride) react to form ester linkages, releasing a small molecule like water or methanol. 2,2,5-Trimethylhexane-1,3-diol, possessing two hydroxyl groups, can function as the diol monomer in this process.

The reaction would proceed via step-growth polymerization, typically requiring high temperatures (150-280°C) and the removal of the condensation byproduct under vacuum to drive the reaction toward the formation of high molecular weight polymer chains. Catalysts, such as titanium or tin compounds, are often employed to increase the reaction rate. While specific studies detailing the polycondensation of 2,2,5-trimethylhexane-1,3-diol are not prevalent in published literature, the reaction is chemically feasible with a range of common dicarboxylic acids.

Table 1: Potential Reactants for Polyester Synthesis

| Monomer Type | Examples | Resulting Polyester Type |

|---|---|---|

| Diol | 2,2,5-Trimethylhexane-1,3-diol | Aliphatic or Semi-Aromatic Polyester |

| Dicarboxylic Acid | Adipic Acid, Sebacic Acid, Terephthalic Acid, 2,5-Furandicarboxylic Acid |

The structure of 2,2,5-trimethylhexane-1,3-diol is expected to exert a profound influence on the resulting polyester's properties when compared to polymers synthesized from simple, linear diols like 1,4-butanediol or 1,6-hexanediol.

Crystallinity: The presence of multiple methyl branches on the hexane (B92381) backbone creates an irregular, bulky structure. This asymmetry and steric hindrance disrupt the ability of polymer chains to pack into orderly, crystalline lattices. acs.orgacs.org Consequently, polyesters derived from this diol are predicted to be largely amorphous, in contrast to the semi-crystalline nature of polyesters made from linear diols. acs.org This amorphous character would likely result in transparent materials.

Glass Transition Temperature (T_g): The bulky side groups restrict the rotational freedom of the polymer backbone. This increased chain rigidity typically leads to a higher glass transition temperature (T_g) compared to analogous polyesters with more flexible linear chains. rsc.orgrsc.org

Mechanical and Thermal Properties: The lack of crystallinity would mean the material would not have a distinct melting point (T_m) but would soften over a range above its T_g. The amorphous nature might lead to lower tensile strength and modulus but could enhance toughness and flexibility depending on the co-monomer used.

Reactivity: The presence of a secondary hydroxyl group, which is generally less reactive than a primary one, along with steric hindrance from nearby methyl groups, may lead to slower polymerization kinetics compared to linear, primary diols. researchgate.net

Table 2: Predicted Property Comparison of Polyesters Based on Diol Structure

| Property | Polyester from Linear Diol (e.g., 1,6-Hexanediol) | Predicted Property of Polyester from 2,2,5-Trimethylhexane-1,3-diol |

|---|---|---|

| Crystallinity | Semi-crystalline | Amorphous |

| Transparency | Opaque/Translucent | Transparent |

| Glass Transition (T_g) | Low | Elevated |

| Melting Point (T_m) | Sharp, well-defined | Broad or non-existent |

Incorporation into Polyurethane Architectures

Polyurethanes are formed by the addition reaction between a diol (or polyol) and a diisocyanate. The versatility of this chemistry allows for the creation of a wide range of materials, from flexible foams to rigid plastics and elastomers.

The hydroxyl groups of 2,2,5-trimethylhexane-1,3-diol can react with the isocyanate (-NCO) groups of diisocyanates to form the characteristic urethane (-NH-COO-) linkage. This reaction is typically rapid and can often be performed at lower temperatures than polyesterification. researchgate.net The diol can be used as a chain extender to build up the hard segment of a segmented polyurethane, contributing to the material's mechanical properties and thermal stability.

Commonly used diisocyanates for this reaction include:

Methylene (B1212753) diphenyl diisocyanate (MDI)

Toluene diisocyanate (TDI)

Hexamethylene diisocyanate (HDI)

Isophorone diisocyanate (IPDI)

A key consideration is the differential reactivity of the primary and secondary hydroxyl groups on the diol. The primary hydroxyl is generally more reactive towards isocyanates than the more sterically hindered secondary hydroxyl. researchgate.net This difference could be exploited to control the polymerization process or to synthesize specific prepolymer structures before final curing.

Urethane-dimethacrylate (UDMA) monomers are principal components in dental restorative composites and other photopolymerizable systems. The archetypal UDMA monomer is 1,6-bis(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane, which is synthesized from a trimethyl-substituted diisocyanate (a mixture of 2,2,4- and 2,4,4-isomers) and a hydroxyl-functional methacrylate, typically 2-hydroxyethyl methacrylate (HEMA).

While not the standard route, a UDMA analogue could theoretically be synthesized using 2,2,5-trimethylhexane-1,3-diol as the core structural component. Such a synthesis would involve reacting the diol with two equivalents of a diisocyanate (like IPDI), followed by end-capping the remaining isocyanate groups with HEMA. The resulting monomer would possess a bulky, asymmetric trimethylhexane core derived from the diol, which would influence its viscosity and the properties of the cross-linked polymer network after polymerization. The irregular structure would likely disrupt chain packing in the final polymer, potentially reducing polymerization-induced shrinkage stress, a critical factor in dental applications.

Table 3: Hypothetical Components for Synthesis of a UDMA Analogue

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

|---|---|---|---|

| 1 (Prepolymer Formation) | 2,2,5-Trimethylhexane-1,3-diol | Diisocyanate (e.g., IPDI) (2 eq.) | Isocyanate-terminated Prepolymer |

| 2 (End-capping) | Isocyanate-terminated Prepolymer | 2-Hydroxyethyl Methacrylate (HEMA) (2 eq.) | UDMA Analogue Monomer |

Applications in Other Polymer Systems

Beyond polyesters and polyurethanes, diols are fundamental building blocks for several other classes of polymers. Although specific applications of 2,2,5-trimethylhexane-1,3-diol are not widely reported, its structure makes it a potential candidate for:

Polycarbonates: By reacting with phosgene (B1210022) or through transesterification with a carbonate like diphenyl carbonate, this diol could form polycarbonates. The bulky structure would likely yield amorphous polycarbonates with high T_g and good optical clarity.

Alkyd Resins: As a polyol component in alkyd resins for coatings, it could be used to modify the resin's flexibility, hardness, and drying properties.

Cross-linking Agents: After functionalization, the diol could be used as a cross-linking agent to create thermoset networks with tailored properties. marquette.edu

In all these potential applications, the defining feature of 2,2,5-trimethylhexane-1,3-diol is its bulky, branched, and asymmetric structure, which consistently favors the formation of amorphous materials with modified thermal and mechanical properties compared to their linear analogues.

Polycarbonates

In theory, 2,2,5-trimethylhexane-1,3-diol can be used as a monomer for the synthesis of aliphatic polycarbonates. The reaction would typically involve a condensation polymerization with a carbonate precursor, such as phosgene or a dialkyl carbonate. The resulting polycarbonate would feature the bulky 2,2,5-trimethylhexane (B165478) moiety within its backbone.

Hypothetical Impact on Polycarbonate Properties:

| Property | Expected Influence of 2,2,5-Trimethylhexane-1,3-diol Incorporation |

| Glass Transition Temperature (Tg) | The bulky and asymmetric structure would likely increase the Tg by restricting chain mobility. |

| Solubility | The aliphatic nature of the diol could enhance solubility in non-polar organic solvents. |

| Crystallinity | The irregular structure might disrupt chain packing, leading to amorphous or semi-crystalline polymers with low crystallinity. |

| Mechanical Properties | The bulky groups could potentially enhance toughness and impact resistance. |

Note: The data in this table is hypothetical and based on general principles of polymer chemistry, as no specific experimental data for polycarbonates derived from 2,2,5-trimethylhexane-1,3-diol has been found in the searched literature.

Poly(spiroacetals)

Poly(spiroacetals) are a class of polymers known for their high thermal stability and good mechanical properties. They are typically synthesized through the polycondensation of a tetraol with a dialdehyde or diketone. While 2,2,5-trimethylhexane-1,3-diol is a diol and not a tetraol, it could potentially be used to synthesize spiroacetal-containing copolymers or be chemically modified to a suitable monomer. However, no literature has been found that describes the synthesis of poly(spiroacetals) using this specific diol.

Development of Bio-based Polymers Utilizing 2,2,5-Trimethylhexane-1,3-diol and Related Diols

The drive towards sustainable materials has led to increased research into bio-based polymers. While 2,2,5-trimethylhexane-1,3-diol is not typically cited as a bio-derived monomer, its use in conjunction with bio-based co-monomers could contribute to the development of partially bio-based polymers. For instance, it could be copolymerized with bio-derived dicarboxylic acids or other bio-diols to create polyesters or polycarbonates with a mixed bio-based and synthetic content. There is currently no available research detailing such applications.

Tailoring Polymer Performance through 2,2,5-Trimethylhexane-1,3-diol Incorporation

The incorporation of 2,2,5-trimethylhexane-1,3-diol as a comonomer in various polymer systems could be a strategy to fine-tune material properties. Its bulky and asymmetric structure could be leveraged to:

Increase Free Volume: The irregular shape of the monomer unit could lead to less efficient chain packing, increasing the fractional free volume and potentially affecting gas permeability and other transport properties.

Modify Thermal Properties: As mentioned, a significant impact on the glass transition temperature is expected. This allows for the precise tuning of the material's service temperature range.

Enhance Solubility: The aliphatic character could be used to improve the solubility of otherwise intractable polymers in common organic solvents, facilitating processing.

Catalysis and Mechanistic Studies Involving 2,2,5 Trimethylhexane 1,3 Diol

Catalytic Hydrogenation and Dehydrogenation Relevant to Diol Synthesis or Derivatization

Catalytic hydrogenation and dehydrogenation are fundamental processes in the synthesis and derivatization of 1,3-diols. Hydrogenation of a suitable precursor, such as a β-hydroxy ketone or a 1,3-dione, can yield 1,3-diols. Conversely, dehydrogenation of 1,3-diols can lead to the formation of valuable β-hydroxy ketones or other oxygenated compounds.

Catalytic Hydrogenation:

The synthesis of 1,3-diols often involves the reduction of dicarbonyl compounds or hydroxyketones. For instance, the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been systematically investigated using heterogeneous catalysts like ruthenium on carbon (Ru/C). nih.govchegg.com These reactions are sensitive to conditions such as temperature, hydrogen pressure, and solvent choice, which significantly impact reaction rates and can suppress side reactions like dehydration. nih.govchegg.com While these studies focus on cyclic systems, the principles of heterogeneous catalysis for dione (B5365651) reduction are applicable to acyclic precursors of 2,2,5-Trimethylhexane-1,3-diol.

A general pathway for the formation of a 1,3-diol from a 1,3-dione involves the sequential hydrogenation of the two carbonyl groups, proceeding through a β-hydroxy ketone intermediate. nih.gov

Catalytic Dehydrogenation:

The dehydrogenation of 1,3-diols can be achieved using homogeneous catalysts. Studies on various 1,2- and 1,3-diols have been conducted using the Casey/Shvo catalyst, a ruthenium-based complex. orgsyn.orgnih.gov These reactions typically yield the corresponding α-hydroxyketone as the primary product. orgsyn.orgnih.gov Isotopic labeling studies have indicated that the formation of the α-hydroxyketone arises from reversible dehydrogenation/hydrogenation reactions, leading to the thermodynamically favored product. orgsyn.orgnih.gov

The general mechanism for the dehydrogenation of a 1,3-diol by the Shvo catalyst involves the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to release the ketone product and a ruthenium-hydride species. The catalyst is then regenerated in the catalytic cycle.

Organocatalysis and Metal-Catalyzed Reactions for 2,2,5-Trimethylhexane-1,3-diol Transformations

The transformation of 1,3-diols, including potential reactions of 2,2,5-Trimethylhexane-1,3-diol, can be achieved through various organocatalytic and metal-catalyzed methods. These reactions are pivotal for creating complex molecules and chiral building blocks.

Organocatalysis:

Organocatalysis offers a powerful strategy for the asymmetric synthesis of chiral 1,3-diols. Proline-derived organocatalysts, for example, have been successfully employed in asymmetric aldol (B89426) reactions to produce chiral β-hydroxy ketones, which are then reduced to the corresponding chiral 1,3-diols. nih.gov This two-step approach, combining organocatalytic aldol reaction with a subsequent reduction, allows for the synthesis of enantiomerically pure 1,3-diols. nih.gov The mechanism of the organocatalytic aldol reaction often involves the formation of an enamine intermediate from the ketone and the proline catalyst, which then reacts with an aldehyde. nih.gov

Metal-Catalyzed Reactions:

Metal-catalyzed reactions provide a diverse toolkit for the transformation of 1,3-diols. For instance, ruthenium catalysts can facilitate the oxidative condensation of primary alcohols to esters. orgsyn.org In the context of diols, 1,4- and 1,5-diols can be converted into the corresponding lactones. orgsyn.org While not directly applicable to the typical reactions of 2,2,5-Trimethylhexane-1,3-diol, this highlights the versatility of metal catalysts in alcohol transformations.

Furthermore, 1,3-diols can be used as protecting groups for carbonyl compounds, forming 1,3-dioxanes. This protection is typically catalyzed by a Brønsted or Lewis acid. The stability and cleavage of these acetals are important considerations in multi-step organic synthesis.

Mechanistic Investigations of Reactions with 2,2,5-Trimethylhexane-1,3-diol as a Substrate or Product

Detailed mechanistic investigations specifically involving 2,2,5-Trimethylhexane-1,3-diol are not extensively reported in the literature. However, the fundamental reaction mechanisms for the synthesis and transformation of 1,3-diols provide a framework for understanding its potential reactivity.

The synthesis of 1,3-diols often originates from the aldol reaction, a cornerstone of carbon-carbon bond formation. The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde, forming a β-hydroxy aldehyde or β-hydroxy ketone. The subsequent reduction of the carbonyl group yields the 1,3-diol. For the synthesis of 2,2,5-Trimethylhexane-1,3-diol, a plausible route would involve the aldol reaction between isobutyraldehyde (B47883) and methyl isobutyl ketone, followed by reduction.

The stereochemical outcome of such reactions is of significant interest. The development of stereoselective methods, whether through substrate control, chiral auxiliaries, or asymmetric catalysis, is a major focus in the synthesis of complex polyketide natural products which often contain 1,3-diol motifs.

Advanced Spectroscopic and Chromatographic Techniques for Characterization

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon skeleton and the identification of proton connectivities.

For 2,2,5-trimethylhexane-1,3-diol, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation. While specific experimental spectra for this exact diol are not widely published, we can predict the expected chemical shifts and splitting patterns based on its structure and by comparison with related compounds like 2,2,5-trimethylhexane (B165478). nih.govstenutz.eu

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The presence of the hydroxyl groups at positions 1 and 3 would significantly influence the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) compared to the corresponding protons in the parent alkane, 2,2,5-trimethylhexane. nih.gov The protons of the hydroxyl groups themselves would likely appear as broad singlets, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For 2,2,5-trimethylhexane-1,3-diol, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in its structure. The carbons bonded to the hydroxyl groups (C1 and C3) would be significantly deshielded and thus appear at a much lower field (higher ppm value) compared to the other aliphatic carbons. stenutz.euspectrabase.com By comparison, the ¹³C NMR spectrum of 2,2,5-trimethylhexane shows signals in the typical aliphatic region. stenutz.eu

Predicted ¹³C NMR Chemical Shifts for 2,2,5-Trimethylhexane-1,3-diol

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C1 (-CH₂OH) | ~60-70 | Attached to a primary alcohol group. |

| C2 (-C(CH₃)₂-) | ~35-45 | Quaternary carbon adjacent to a hydroxyl-bearing carbon. |

| C3 (-CHOH-) | ~70-80 | Attached to a secondary alcohol group. |

| C4 (-CH₂-) | ~30-40 | Methylene (B1212753) group in the alkyl chain. |

| C5 (-CH-) | ~25-35 | Methine group in the alkyl chain. |

| C6 (-CH₃) | ~20-30 | Methyl group attached to C5. |

| C2-CH₃ (x2) | ~20-30 | Two equivalent methyl groups on C2. |

| C5-CH₃ | ~20-30 | Methyl group on C5. |

Fourier Transform Infrared Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies.

The FTIR spectrum of 2,2,5-trimethylhexane-1,3-diol would be characterized by the prominent absorption bands corresponding to its hydroxyl (-OH) and aliphatic (C-H) groups. A key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. This broadness is a result of hydrogen bonding between the diol molecules. Additionally, a strong absorption band between 1000 and 1260 cm⁻¹ would be expected, corresponding to the C-O stretching vibrations. The spectrum would also display sharp absorption bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups.

Expected FTIR Absorption Bands for 2,2,5-Trimethylhexane-1,3-diol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H stretch (aliphatic) | 2850-3000 | Strong, Sharp |

| C-O stretch | 1000-1260 | Strong |

| C-H bend (methyl and methylene) | 1350-1480 | Variable |

Mass Spectrometry for Molecular Structure Confirmation

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For 2,2,5-trimethylhexane-1,3-diol, the molecular weight is 160.25 g/mol . stenutz.eu In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z = 160 would be expected, although it may be weak or absent due to the instability of the alcohol molecular ion. The fragmentation pattern would likely be dominated by the loss of water (H₂O) from the molecular ion, resulting in a significant peak at m/z = 142 (M-18). Another common fragmentation pathway for alcohols is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the oxygen atom. This would lead to the formation of various fragment ions. For instance, cleavage between C2 and C3 could yield characteristic fragments. This is in contrast to the mass spectrum of 2,2,5-trimethylhexane, which is dominated by the fragmentation of the alkyl chain. nih.gov

Predicted Mass Spectrometry Fragments for 2,2,5-Trimethylhexane-1,3-diol

| m/z Value | Possible Fragment | Significance |

|---|---|---|

| 160 | [C₉H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 142 | [M - H₂O]⁺ | Loss of a water molecule |

| 127 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |

| 113 | [M - H₂O - C₂H₅]⁺ | Loss of water and an ethyl group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for this purpose.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like 2,2,5-trimethylhexane-1,3-diol. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to assess the purity of a sample and to identify any volatile impurities. The retention time of the compound would be dependent on its boiling point and its interaction with the stationary phase of the GC column. For instance, various isomers of trimethylhexane have been successfully separated using GC. nih.gov

Theoretical and Computational Studies of 2,2,5 Trimethylhexane 1,3 Diol

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 2,2,5-trimethylhexane-1,3-diol, these calculations can elucidate its preferred conformations and electronic structure, which are key determinants of its physical properties and chemical reactivity.

Conformational Analysis: The presence of multiple rotatable bonds and chiral centers in 2,2,5-trimethylhexane-1,3-diol gives rise to a complex potential energy surface with numerous possible conformers. Methods like Density Functional Theory (DFT) are employed to perform a systematic search of the conformational space. mdpi.com By calculating the single-point energies of various geometries, researchers can identify the lowest-energy (most stable) conformers. These studies typically reveal that intramolecular hydrogen bonding between the hydroxyl groups at positions 1 and 3 plays a crucial role in stabilizing specific conformations.

Table 1: Hypothetical Relative Energies of 2,2,5-Trimethylhexane-1,3-diol Conformers

| Conformer | Dihedral Angle (H-O1-C1-C2) | Dihedral Angle (H-O3-C3-C2) | Relative Energy (kcal/mol) | Key Feature |

| A | 175.4° | 65.2° | 0.00 | Intramolecular H-Bond |

| B | -68.1° | 63.9° | 1.25 | Weak Intramolecular H-Bond |

| C | 178.9° | 177.3° | 3.41 | Extended (No H-Bond) |

| D | 60.5° | -61.0° | 2.89 | Gauche Interaction |

This table is interactive. You can sort and filter the data.

Reactivity Descriptors: Quantum chemistry also provides insights into reactivity through the analysis of molecular orbitals. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface highlights regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. For 2,2,5-trimethylhexane-1,3-diol, the ESP map would show negative potential around the oxygen atoms of the hydroxyl groups, identifying them as sites for electrophilic attack or hydrogen bonding.

Molecular Dynamics Simulations of 2,2,5-Trimethylhexane-1,3-diol in Solvents or Polymer Matrices

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular interactions in dynamic systems like solutions or composites. mdpi.com

Behavior in Solvents: Simulating 2,2,5-trimethylhexane-1,3-diol in different solvents (e.g., water, ethanol, chloroform) can reveal how intermolecular forces govern its solvation and diffusion properties. By analyzing the radial distribution functions (RDFs), researchers can quantify the structuring of solvent molecules around the diol. kcl.ac.uk For instance, in water, the RDF would likely show strong peaks corresponding to hydrogen bonding between the diol's hydroxyl groups and water molecules. The diffusion coefficient, calculated from the mean squared displacement over time, indicates how freely the molecule moves through the solvent, which is critical for understanding its transport properties. dpi-proceedings.com

Interactions with Polymer Matrices: When incorporated into a polymer, 2,2,5-trimethylhexane-1,3-diol can act as a plasticizer or compatibilizer. MD simulations can explore its interaction with polymer chains at the atomic level. researchgate.net Simulations can quantify the interaction energy between the diol and the polymer, revealing the strength of their binding. They can also show how the diol affects the polymer's glass transition temperature (Tg) by analyzing changes in polymer chain mobility and free volume.

Table 2: Hypothetical MD Simulation Data for 2,2,5-Trimethylhexane-1,3-diol

| System | Solvent/Matrix | Interaction Energy (kcal/mol) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| 1 | Water | -18.5 | 0.58 |

| 2 | Ethanol | -12.3 | 1.12 |

| 3 | Polystyrene | -25.7 | 0.04 |

| 4 | Poly(methyl methacrylate) | -31.4 | 0.02 |

This table is interactive. You can sort and filter the data.

Structure-Activity Relationship Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity, such as biological efficacy or a physical property. mdpi.com For 2,2,5-trimethylhexane-1,3-diol, QSAR could be used to guide the design of new derivatives with enhanced properties, for example, as improved surfactants or solvents. nih.gov

The process involves creating a dataset of derivatives, calculating various molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. nih.govnih.gov Descriptors can include constitutional (e.g., molecular weight), topological (e.g., branching indices), and quantum-chemical (e.g., dipole moment, HOMO/LUMO energies) parameters. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, saving significant time and resources. youtube.com

Table 3: Hypothetical QSAR Model for Surfactant Properties of Derivatives

| Compound Derivative | LogP | Molar Refractivity | Predicted Critical Micelle Concentration (mM) |

| Parent Diol | 2.1 | 45.3 | 15.2 |

| C1-Monobutyrate Ester | 3.5 | 64.9 | 8.7 |

| C1-Monoethoxylate | 2.3 | 54.1 | 12.1 |

| C1,C3-Dibutyrate Ester | 4.9 | 84.5 | 3.4 |

| C5-Isobutyl Ether | 3.8 | 63.2 | 7.5 |

This table is interactive. You can sort and filter the data.

Predictive Modeling of Reaction Pathways

Computational methods can also predict the most likely outcomes of chemical reactions. acs.org This is achieved by modeling the potential energy surface of a reaction, identifying the transition states, and calculating the activation energies for different possible pathways. rsc.org

For 2,2,5-trimethylhexane-1,3-diol, this could involve modeling reactions such as oxidation or esterification. For example, predicting the products of oxidation under mild conditions would involve comparing the activation energies for the reaction at the primary (C1) versus the secondary (C3) alcohol. youtube.com Computational models can determine which hydroxyl group is more susceptible to oxidation by calculating the energies of the transition states leading to the corresponding aldehyde or ketone. These models often use machine learning approaches trained on large databases of known reactions to improve their predictive accuracy. acs.orgrsc.org This predictive capability is crucial for synthetic planning and optimizing reaction conditions to favor a desired product.

Sustainable Production and Environmental Considerations of 2,2,5 Trimethylhexane 1,3 Diol

Biocatalytic Approaches for Production

Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a promising green alternative to conventional chemical synthesis. For the production of diols, biocatalytic methods can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.

While direct biocatalytic synthesis of 2,2,5-trimethylhexane-1,3-diol has not been extensively documented in publicly available research, the synthesis of other chiral 1,3-diols is well-established, providing a blueprint for potential future developments. Enzymes such as oxidoreductases, lyases, and hydrolases are instrumental in these transformations. For instance, alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of hydroxy ketones to produce chiral diols.

A hypothetical biocatalytic route to 2,2,5-trimethylhexane-1,3-diol could involve the enzymatic reduction of a corresponding β-hydroxy ketone precursor. The selection of an appropriate microorganism or isolated enzyme would be critical to achieving the desired stereochemistry of the final product.

Table 1: Potential Enzyme Classes for Biocatalytic Synthesis of Diols

| Enzyme Class | Catalyzed Reaction | Relevance to 2,2,5-Trimethylhexane-1,3-diol Synthesis |

| Oxidoreductases (e.g., Alcohol Dehydrogenases) | Reduction of a ketone to a hydroxyl group | Potential for stereoselective reduction of a β-hydroxy ketone precursor to form the 1,3-diol structure. |

| Lyases (e.g., Aldolases) | Formation of carbon-carbon bonds | Could be engineered to synthesize the carbon backbone of the precursor molecule from smaller, bio-based building blocks. |

| Hydrolases (e.g., Lipases, Esterases) | Kinetic resolution of racemic mixtures | Could be used to separate stereoisomers of 2,2,5-trimethylhexane-1,3-diol or its precursors, yielding an enantiomerically pure product. |

This table is illustrative and based on established biocatalytic methods for other diols, suggesting potential pathways for 2,2,5-trimethylhexane-1,3-diol.

Renewable Feedstocks for 2,2,5-Trimethylhexane-1,3-diol Synthesis

The transition away from petrochemical feedstocks is a cornerstone of sustainable chemical production. The synthesis of 2,2,5-trimethylhexane-1,3-diol could potentially start from various renewable resources through microbial fermentation or chemo-catalytic conversion of biomass-derived platform chemicals.

One of the key challenges is the creation of the specific branched C9 backbone of 2,2,5-trimethylhexane-1,3-diol from common C5 and C6 sugars derived from lignocellulosic biomass. Research into the microbial production of branched-chain organic acids and alcohols is a rapidly developing field. Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, could be designed to produce precursors to 2,2,5-trimethylhexane-1,3-diol.

For example, bio-isobutanol, which can be produced from the fermentation of sugars, could serve as a potential starting material. Dimerization and subsequent functionalization of isobutanol could lead to the desired C9 backbone. Another avenue is the utilization of platform molecules like 5-(hydroxymethyl)furfural (HMF), which is derivable from cellulosic biomass. frontiersin.org Catalytic strategies are being developed to convert HMF into a range of diols and triols, and similar principles could be adapted for the synthesis of more complex branched structures. frontiersin.org

Table 2: Potential Renewable Feedstocks and Conversion Pathways

| Renewable Feedstock | Platform Molecule | Potential Conversion Steps to 2,2,5-Trimethylhexane-1,3-diol Precursor |

| Lignocellulosic Biomass (e.g., wood, agricultural residues) | Glucose, Xylose | Fermentation to bio-isobutanol, followed by catalytic dimerization and oxidation/reduction steps. |

| Starch Crops (e.g., corn) | Glucose | Fermentation to produce branched-chain keto acids, followed by chemical or enzymatic transformations. |

| Sugarcane | Sucrose | Conversion to 5-(hydroxymethyl)furfural (HMF) and subsequent catalytic upgrading to a suitable C9 intermediate. |

This table presents hypothetical pathways, as direct synthesis of 2,2,5-trimethylhexane-1,3-diol from these feedstocks is not yet established.

Life Cycle Assessment Considerations in Production and Application

A comprehensive evaluation of the environmental sustainability of 2,2,5-trimethylhexane-1,3-diol requires a Life Cycle Assessment (LCA). An LCA would quantify the environmental impacts associated with all stages of the product's life, from raw material extraction and processing to manufacturing, use, and end-of-life disposal or recycling.

For a bio-based production route for 2,2,5-trimethylhexane-1,3-diol, the LCA would need to consider several key factors:

Feedstock Cultivation: Land use change, water consumption, and fertilizer/pesticide use for biomass cultivation.

Biomass Conversion: Energy and resource consumption during fermentation and downstream processing.

Catalytic Synthesis: The environmental footprint of the catalysts used, solvent selection, and waste generation.

Product Application and End-of-Life: The biodegradability and potential ecotoxicity of 2,2,5-trimethylhexane-1,3-diol and its derivatives.

While a specific LCA for 2,2,5-trimethylhexane-1,3-diol is not available, studies on other bio-based chemicals can provide valuable insights. For instance, LCAs of bio-based polyesters have highlighted the importance of high reaction yields, efficient catalyst recycling, and the use of renewable energy in the manufacturing process to achieve a lower environmental footprint compared to their petrochemical counterparts. The introduction of methyl branching, as seen in 2,2,5-trimethylhexane-1,3-diol, has been shown to affect the properties and biodegradability of polyesters, which would be a critical consideration in an LCA. acs.org

Table 3: Key Parameters in a Life Cycle Assessment of 2,2,5-Trimethylhexane-1,3-diol

| Life Cycle Stage | Key Parameters for Assessment | Potential for Environmental Impact Reduction |

| Raw Material Acquisition | Type of feedstock (fossil vs. renewable), land and water use, energy for extraction/harvesting. | Use of sustainably sourced, non-food biomass. |

| Manufacturing | Energy consumption, solvent use, catalyst efficiency and recyclability, waste generation. | Implementation of biocatalytic processes, use of renewable energy, and closed-loop solvent systems. |

| Use Phase | Performance and durability in final products, potential for leaching. | Designing for long-lasting applications to reduce replacement frequency. |

| End-of-Life | Biodegradability, recyclability, ecotoxicity. | Development of biodegradable polymers from 2,2,5-trimethylhexane-1,3-diol or establishment of recycling streams. |

Future Research Directions and Emerging Applications

Integration of 2,2,5-Trimethylhexane-1,3-diol into Smart and Responsive Materials

Smart and responsive materials, which can alter their properties in response to external stimuli, represent a frontier in materials science. The incorporation of 2,2,5-trimethylhexane-1,3-diol into polymer backbones could lead to the development of novel stimuli-responsive systems. The bulky and irregular structure of this diol is expected to influence the packing of polymer chains, creating free volume and potentially enabling conformational changes in response to stimuli such as temperature, pH, or light.

Future research could focus on synthesizing polyesters and polyurethanes incorporating 2,2,5-trimethylhexane-1,3-diol and evaluating their responsiveness. For instance, the diol's structure could influence the lower critical solution temperature (LCST) of thermo-responsive polymers.

Table 1: Hypothetical Thermal Properties of Polymers Incorporating 2,2,5-Trimethylhexane-1,3-diol

| Polymer System | Potential Stimulus | Anticipated Response |

| Poly(2,2,5-trimethylhexane-1,3-diol-co-N-isopropylacrylamide) | Temperature | Change in solubility (LCST behavior) |

| Polyester (B1180765) containing 2,2,5-trimethylhexane-1,3-diol and a pH-sensitive co-monomer | pH | Swelling or degradation in response to pH changes |

| Polyurethane with 2,2,5-trimethylhexane-1,3-diol and a photo-responsive diisocyanate | Light | Change in shape or mechanical properties |

Exploration of Bio-inspired Material Applications

Bio-inspired materials seek to mimic the structures and functions of biological systems. The branched structure of 2,2,5-trimethylhexane-1,3-diol could be utilized to create polymers that mimic the complex architectures found in nature. For example, its incorporation into polyesters could lead to materials with tailored biodegradability and biocompatibility, making them suitable for applications in tissue engineering and drug delivery.

Research in this area would involve the synthesis of polyesters and polyurethanes and the detailed characterization of their biocompatibility and degradation profiles. The irregular shape of the diol could influence enzyme-mediated degradation, a key aspect of bio-inspired design.

Advancements in High-Throughput Synthesis and Characterization Methodologies

The exploration of the full potential of 2,2,5-trimethylhexane-1,3-diol in material science will be accelerated by the development of high-throughput synthesis and characterization methods. Automated platforms could be employed to rapidly synthesize libraries of polymers with varying compositions of the diol. rsc.org This would enable the efficient screening of materials for desired properties.

Advancements in characterization techniques, such as automated mechanical testing and high-throughput thermal analysis, would be crucial for analyzing the large datasets generated. This approach would facilitate the discovery of structure-property relationships for polymers containing 2,2,5-trimethylhexane-1,3-diol.

Table 2: Key Parameters for High-Throughput Screening of 2,2,5-Trimethylhexane-1,3-diol-based Polymers

| Parameter | High-Throughput Technique | Desired Outcome |

| Molecular Weight | Automated Gel Permeation Chromatography (GPC) | Control over polymer chain length |

| Thermal Transitions | Differential Scanning Calorimetry (DSC) with autosampler | Determination of glass transition and melting points |

| Mechanical Properties | Nanoindentation or automated tensile testing | Mapping of modulus and hardness |

Interdisciplinary Research Opportunities for 2,2,5-Trimethylhexane-1,3-diol Derivatives

The unique structure of 2,2,5-trimethylhexane-1,3-diol opens up a wide range of interdisciplinary research opportunities. Its derivatives could find applications in diverse fields, from coatings and adhesives to biomedical devices and electronics.

For example, functionalization of the hydroxyl groups could lead to the creation of novel monomers for specialty polymers. Collaboration between chemists, materials scientists, and engineers will be essential to fully realize the potential of these new materials. Research has shown that branched diols can be derived from biomass, suggesting a potential for sustainable production routes for derivatives of 2,2,5-trimethylhexane-1,3-diol. rsc.orgresearchgate.net The use of such diols in polyesters has been shown to increase the glass transition temperature of the resulting polymers compared to their linear counterparts. rsc.orgrsc.org

Table 3: Potential Interdisciplinary Applications of 2,2,5-Trimethylhexane-1,3-diol Derivatives

| Research Area | Potential Application | Key Properties to Investigate |

| Coatings | Scratch-resistant and weatherable coatings | Hardness, UV stability, adhesion |

| Adhesives | High-performance structural adhesives | Bond strength, thermal stability |

| Biomedical | Biocompatible and biodegradable scaffolds | Cell adhesion, degradation rate, mechanical properties |

| Electronics | Dielectric materials for microelectronics | Dielectric constant, breakdown strength |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.